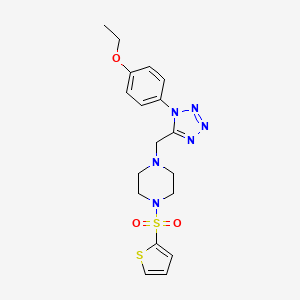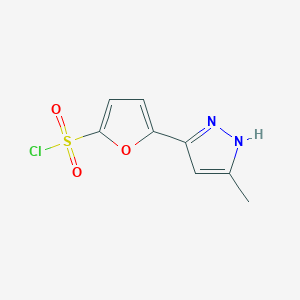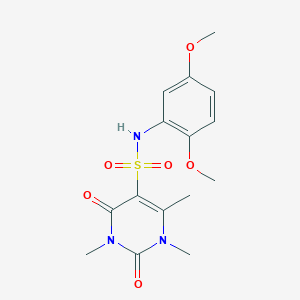
N-(2,5-dimethoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
カタログ番号 B2439280
CAS番号:
893343-13-0
分子量: 369.39
InChIキー: JMQKAYMGFFBXOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibiotic properties . The presence of the dimethoxyphenyl group could potentially contribute to the compound’s lipophilicity, which might affect its absorption and distribution in the body .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a beta-dicarbonyl compound with guanidine. The sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride .Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a heterocyclic aromatic ring, and a sulfonamide group. The presence of the dimethoxyphenyl group could potentially contribute to the compound’s lipophilicity .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo hydrolysis under acidic or alkaline conditions to yield the corresponding amine and sulfonyl acid . The pyrimidine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Sulfonamides are generally soluble in organic solvents and exhibit varying degrees of water solubility .科学的研究の応用
Synthesis and Biological Activity
- Sulfonamides, including compounds with structures similar to the one , have been extensively studied for their diverse biological activities. A notable study involved the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, investigated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. Although these compounds exhibited less tumor selectivity compared to reference compounds, they demonstrated superior carbonic anhydrase inhibitory activity, suggesting potential applications in designing new therapeutic agents (Kucukoglu et al., 2016).
Antifungal and Antibacterial Applications
- Another area of application is in the development of antimicrobial agents. Sulfonamide derivatives have shown significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, comparable to that of well-known antibiotics. This highlights their potential as novel antibacterial compounds (Gadad et al., 2000).
Environmental Science Applications
- In environmental science, sulfonamide derivatives have been evaluated for their sorption and degradation behavior in soils, particularly in relation to their interaction with iron-rich soil colloids. This research is crucial for understanding the environmental fate of such compounds and their potential impact on soil and water ecosystems (Pinna et al., 2004).
Antiviral Activity
- Sulfonamide compounds have also been synthesized and tested for their antiviral activities, particularly against the tobacco mosaic virus. This suggests their potential use in agricultural settings to protect crops from viral infections (Chen et al., 2010).
Anticancer Activity
- Explorations into the anticancer potential of sulfonamide derivatives have led to the identification of compounds with significant activity against various cancer cell lines, indicating their promise in cancer therapy. Novel sulfonamides carrying biologically active moieties such as the 3,4-dimethoxyphenyl group have been designed as VEGFR-2 inhibitors, showing good activity against human hepatocellular carcinoma and other cancer cell lines (Ghorab et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6S/c1-9-13(14(19)18(3)15(20)17(9)2)25(21,22)16-11-8-10(23-4)6-7-12(11)24-5/h6-8,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQKAYMGFFBXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3,3-Bis(4-methoxyphenyl)propan-1-amine hydrochloride
1365964-51-7
(1R)-1-(4-Methoxycyclohexyl)ethanamine
2248172-27-0

![3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2439198.png)
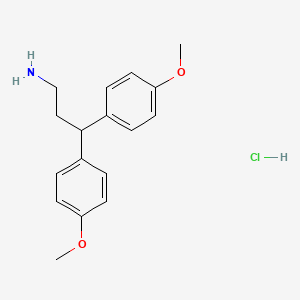
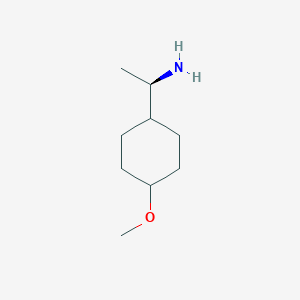
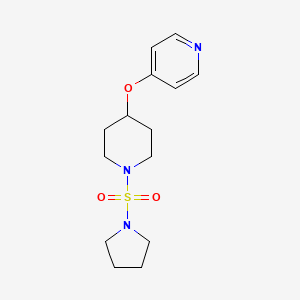

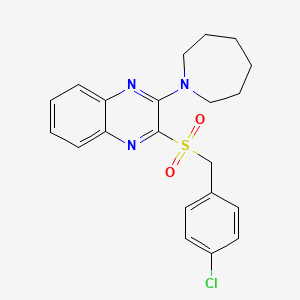
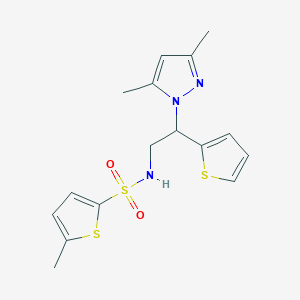

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide](/img/structure/B2439212.png)

![3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea](/img/structure/B2439216.png)
![6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2439217.png)
